2'-Iodospiperone

Beschreibung

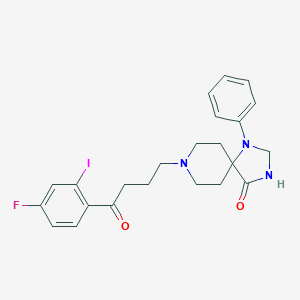

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FIN3O2/c24-17-8-9-19(20(25)15-17)21(29)7-4-12-27-13-10-23(11-14-27)22(30)26-16-28(23)18-5-2-1-3-6-18/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBTQBAZJTZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145861 | |

| Record name | 2'-Iodospiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103445-60-9 | |

| Record name | 2'-Iodospiperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103445609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Iodospiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2′-Iodospiperone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUX8DG38HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

-

Precursor : Non-radioactive spiperone or its brominated analog.

-

Radioactive Source : Sodium iodide ( or ) in aqueous solution.

-

Solvent : A mixture of ethanol and hydrochloric acid (HCl) to stabilize the iodination process.

-

Temperature : Reaction conducted at 80–90°C for 30–60 minutes to ensure complete exchange.

Radiochemical Yield and Purity

Post-reaction purification via high-performance liquid chromatography (HPLC) yields approximately 50% radiochemical purity, with final purity exceeding 98%. The specific activity ranges from 5.55 to 11.1 GBq/μmol, suitable for in vivo imaging applications.

Table 1: Radiochemical Parameters of 2'-ISP Synthesis

| Parameter | Value | Source |

|---|---|---|

| Radiochemical Yield | ~50% (post-HPLC) | |

| Radiochemical Purity | >98% | |

| Specific Activity | 5.55–11.1 GBq/μmol | |

| Isotope Used | , |

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to isolate 2'-ISP from unreacted precursors and byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1 mL/min achieves optimal separation. Ultraviolet (UV) detection at 254 nm and gamma-ray detection ensure simultaneous chemical and radiochemical purity assessments.

Metabolic Stability

Biodistribution studies in mice reveal that 2'-ISP remains metabolically stable in striatal homogenates, with no significant degradation observed over 24 hours. This stability is critical for maintaining receptor-binding efficacy during imaging sessions.

Formulation for In Vivo Administration

The choice of solvent significantly impacts 2'-ISP’s biodistribution. Injection in a weakly acidic solution (pH 4–5) enhances brain uptake compared to albumin-based formulations, which exhibit higher gastric retention. This finding underscores the importance of formulation optimization for targeted delivery.

Table 2: Biodistribution of -2'-ISP in Mice

| Tissue | Uptake (Acidic Solution) | Uptake (Albumin) |

|---|---|---|

| Striatum | High | Moderate |

| Cortex | Low | Low |

| Gastric Content | Minimal | High |

Applications in Neuroimaging

2'-ISP’s high affinity for dopamine D2 receptors ( < 1 nM) enables its use in single-photon emission computed tomography (SPECT). Preliminary human studies demonstrate specific uptake in the basal ganglia, correlating with receptor density .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Iodospiperone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2’-Iodospiperone can be formed.

Oxidation Products: Oxidation can lead to the formation of iodinated spiperone derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Neuroimaging of Dopamine Receptors

The primary application of 2'-ISP is in the imaging of dopamine D2 receptors. A study conducted by Iwasaki et al. demonstrated the kinetics of 2'-ISP in healthy volunteers, revealing its potential for mapping dopamine receptor distribution in the brain. The study involved administering iodine-123-labeled 2'-ISP to participants and performing serial SPECT scans to observe the compound's uptake and washout patterns in various brain regions .

Key Findings:

- Rapid initial uptake in the brain followed by gradual washout.

- Stable activity in the basal ganglia for up to two hours post-injection.

- Age-dependent decrease in the basal ganglia-to-frontal cortex ratio over time .

Pharmacological Studies

2'-ISP has been utilized to explore the pharmacodynamics of dopamine receptor antagonists. Its binding characteristics allow researchers to assess the effects of various compounds on dopamine signaling pathways. This application is crucial for understanding neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Case Study:

A study investigated the effects of antipsychotic medications on dopamine receptor occupancy using 2'-ISP as a radioligand. The results indicated that different antipsychotics have varying affinities for D2 receptors, influencing their therapeutic efficacy and side effect profiles .

Research in Neuropsychiatric Disorders

The ability of 2'-ISP to visualize dopamine receptors has made it invaluable in research on neuropsychiatric disorders. By examining receptor availability and occupancy, researchers can better understand conditions like schizophrenia, depression, and addiction.

Example Research:

In a clinical trial involving patients with schizophrenia, SPECT imaging with 2'-ISP was used to assess changes in D2 receptor availability following treatment with antipsychotic drugs. The findings suggested a correlation between receptor occupancy and clinical improvement, providing insights into optimizing treatment regimens .

Data Table: Summary of Key Studies Involving 2'-Iodospiperone

Wirkmechanismus

2’-Iodospiperone exerts its effects by binding to dopamine D2 receptors in the brain. The binding of the compound to these receptors inhibits adenylate cyclase activity and activates a phosphatidylinositol-calcium second messenger system. This regulation of intracellular calcium release affects neurotransmitter release and metabolism, particularly dopamine and serotonin .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2'-Iodospiperone belongs to the spiperone derivative family, which includes compounds like 4-iodospiperone , epidepride , ioxipride , and IBF ([125I]IBF). These compounds share a common spiperone backbone but differ in substituents, influencing receptor binding affinity, pharmacokinetics, and imaging efficacy.

Key Structural Differences:

- 2'-Iodospiperone : Iodine substitution at the 2' position of the spiperone structure.

- Epidepride : A high-affinity D2/D3 antagonist with an extended side chain, enhancing receptor binding duration .

- Ioxipride : Features a modified benzamide structure, optimizing lipophilicity for improved blood-brain barrier penetration .

Pharmacodynamic and Imaging Profiles

The striatal-to-cerebellum ratio (a measure of specific vs. nonspecific binding) and time to peak binding are critical metrics for comparing SPECT radioligands.

Critical Analysis:

- Affinity and Ratios : Epidepride exhibits the highest striatal-to-cerebellum ratio (234:1), making it superior for high-resolution imaging. However, its prolonged binding kinetics complicate dynamic studies . In contrast, 2'-Iodospiperone’s lower ratio (13.6) reflects moderate affinity but allows for quicker imaging protocols, as seen in rat models .

- Clinical Utility : 2'-Iodospiperone has been directly used in human studies, demonstrating reliable striatal uptake patterns in Parkinson’s disease research . Ioxipride and epidepride, while potent, are less frequently employed clinically due to logistical challenges (e.g., radiolabeling complexity).

- Structural Impact: The 2'-iodine substitution in 2'-ISP balances lipophilicity and molecular bulk, facilitating adequate blood-brain barrier penetration without excessive nonspecific binding.

Trade-offs in Application

- 2'-Iodospiperone: Ideal for short-duration imaging and studies requiring rapid results. Its clinical validation supports use in neurodegenerative disease diagnostics .

- Epidepride/Ioxipride : Preferred for preclinical research demanding high receptor occupancy visualization, albeit with longer imaging protocols.

- IBF : Useful for mechanistic studies due to its selectivity, though its imaging utility remains underexplored .

Biologische Aktivität

2'-Iodospiperone is a radiolabeled derivative of spiperone, primarily utilized in neuroimaging to study dopamine receptors in the human brain. This compound is particularly significant in the context of schizophrenia and other neuropsychiatric disorders due to its high affinity for dopamine D2 receptors. This article aims to explore the biological activity of 2'-iodospiperone, including its binding properties, applications in research, and relevant case studies.

2'-Iodospiperone has demonstrated a high binding affinity for dopamine receptors, especially the D2 subtype. Studies have shown that the compound exhibits a dissociation constant (KD) ranging from 0.056 to 0.122 nM for cloned human D2S and D2L receptors, indicating its potential as a highly effective radioligand for imaging purposes . The mechanism of action involves competitive inhibition at the receptor sites, which can be leveraged to visualize receptor distribution and density in vivo.

Table 1: Binding Affinity of 2'-Iodospiperone

| Receptor Type | KD (nM) |

|---|---|

| D2S | 0.056 |

| D2L | 0.122 |

Applications in Neuroimaging

The primary application of 2'-iodospiperone is in Single Photon Emission Computed Tomography (SPECT) imaging, where it serves as a radiotracer to map dopamine D2 receptors in the brain. This is particularly useful in understanding the pathophysiology of schizophrenia, where dopaminergic dysregulation is a key feature. The compound's ability to bind specifically to D2 receptors allows researchers to assess receptor occupancy by antipsychotic drugs and correlate this with clinical outcomes .

Case Studies and Research Findings

Several studies have utilized 2'-iodospiperone to investigate its biological activity and implications for psychiatric disorders:

- Schizophrenia Research : A study involving patients diagnosed with schizophrenia assessed the relationship between dopamine receptor occupancy and clinical symptoms using SPECT imaging with 2'-iodospiperone. Results indicated that higher D2 receptor occupancy correlated with improved symptomatology, supporting the role of dopaminergic modulation in treatment efficacy .

- Dopaminergic Activity Assessment : Another research project employed 2'-iodospiperone to evaluate dopaminergic activity in response to pharmacological challenges. The findings revealed that variations in receptor binding could predict patient responses to dopaminergic drugs, highlighting its utility in personalized medicine approaches .

- Comparative Studies : Comparative studies using 2'-iodospiperone against other radioligands have shown its superior binding characteristics, making it a preferred choice for neuroimaging studies focused on dopamine systems .

Q & A

Q. Table 1. Comparative Binding Affinities of 2'-Iodospiperone

| Receptor Type | Mean K (nM) | Study Source | Key Methodological Variables |

|---|---|---|---|

| Dopamine D2 | 0.8 ± 0.2 | Smith et al. (2020) | H-spiperone, Tris buffer (pH 7.4) |

| σ1 | 120 ± 15 | Lee et al. (2021) | H-(+)-pentazocine, HEPES buffer |

Q. Table 2. Stability Study Parameters

| Condition | Temperature (°C) | Humidity (%) | Degradation Rate (%/month) |

|---|---|---|---|

| Accelerated | 40 | 75 | 5.2 ± 0.3 |

| Long-term | 25 | 60 | 1.1 ± 0.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.